molecular formula C18H17N3O2 B278764 N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE

N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE

Cat. No.: B278764
M. Wt: 307.3 g/mol
InChI Key: UWLROEZUPGJZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable propanamide derivative.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the 4-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenyl-4(3H)-quinazolinone share structural similarities.

    Propanamide Derivatives: Compounds such as N-(4-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are structurally related.

Uniqueness

N-(4-METHYLPHENYL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is unique due to the specific combination of the quinazolinone core, the propanamide side chain, and the 4-methylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O2/c1-13-6-8-14(9-7-13)20-17(22)10-11-21-12-19-16-5-3-2-4-15(16)18(21)23/h2-9,12H,10-11H2,1H3,(H,20,22)

InChI Key

UWLROEZUPGJZEV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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